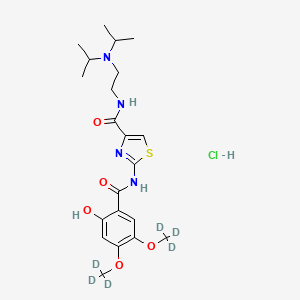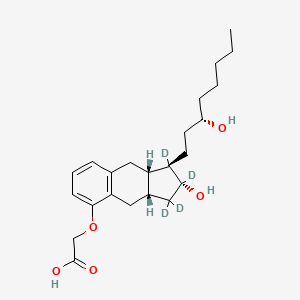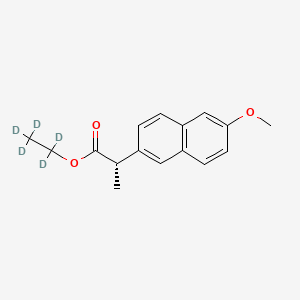
Acetaminophen-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaminophen-13C6, also known as Paracetamol-13C6, is a stable isotope-labeled compound of acetaminophen. It is commonly used as an internal standard in mass spectrometry and other analytical techniques to quantify acetaminophen levels in biological samples. The compound is labeled with carbon-13 isotopes at six positions on the benzene ring, which allows for precise tracking and measurement in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen-13C6 typically involves the incorporation of carbon-13 labeled precursors into the acetaminophen molecule. One common method starts with the nitration of carbon-13 labeled benzene to produce carbon-13 labeled nitrobenzene. This is followed by the reduction of the nitro group to form carbon-13 labeled aniline. The final step involves the acetylation of carbon-13 labeled aniline with acetic anhydride to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Acetaminophen-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: The nitro group in the precursor can be reduced to an amine group during synthesis.
Substitution: The hydroxyl group on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, such as acetic anhydride for acetylation.
Major Products Formed:
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI)
Reduction: Carbon-13 labeled aniline
Substitution: This compound
Scientific Research Applications
Acetaminophen-13C6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetaminophen in complex mixtures.
Biology: Employed in metabolic studies to trace the biotransformation of acetaminophen in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.
Industry: Applied in quality control and assurance processes to ensure the accuracy and precision of acetaminophen measurements in pharmaceutical formulations
Mechanism of Action
The mechanism of action of Acetaminophen-13C6 is similar to that of unlabeled acetaminophen. It primarily acts as an analgesic and antipyretic agent. The exact mechanism is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in the brain, leading to a decrease in the synthesis of prostaglandins, which are responsible for pain and fever. Additionally, acetaminophen may exert its effects through the activation of descending serotonergic pathways and interaction with cannabinoid receptors .
Comparison with Similar Compounds
Acetaminophen-D4: Labeled with deuterium instead of carbon-13.
Phenacetin: A prodrug of acetaminophen with similar analgesic properties.
Ibuprofen-13C3: Another stable isotope-labeled compound used in analytical studies
Uniqueness: Acetaminophen-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in mass spectrometry and other analytical techniques. The isotopic labeling allows for precise quantification and tracking of acetaminophen in various research applications, making it a valuable tool in scientific studies .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
N-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,7+1,8+1 |
InChI Key |
RZVAJINKPMORJF-CLQMYPOBSA-N |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)










